Home > Products > Screening Compounds P106149 > Pyridine-2,6-bis(thiocarboxylate)
Pyridine-2,6-bis(thiocarboxylate) -

Pyridine-2,6-bis(thiocarboxylate)

Catalog Number: EVT-1595599
CAS Number:
Molecular Formula: C7H3NO2S2-2
Molecular Weight: 197.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyridine-2,6-bis(thiocarboxylate) is a chemical compound that falls under the category of dithiocarboxylic acids. It is characterized by the presence of two thiocarboxylate groups attached to a pyridine ring at the 2 and 6 positions. This compound is notable for its potential applications in various scientific fields, particularly in coordination chemistry and as a ligand in metal complexation.

Source

Pyridine-2,6-bis(thiocarboxylate) has been synthesized through various methods, including biological processes involving bacteria such as Pseudomonas stutzeri, which can produce related compounds through metabolic pathways . Additionally, synthetic routes have been developed that utilize standard organic chemistry techniques.

Classification

Pyridine-2,6-bis(thiocarboxylate) is classified as a heterocyclic organic compound due to its pyridine structure, which contains nitrogen in the aromatic ring. It is also categorized as a thiocarboxylic acid derivative, highlighting its functional groups that include sulfur and carboxylate functionalities.

Synthesis Analysis

Methods

The synthesis of pyridine-2,6-bis(thiocarboxylate) can be achieved through several methods:

  1. Chemical Synthesis: Traditional synthetic routes involve the reaction of pyridine derivatives with thioketones or thiocarboxylic acids under specific conditions to yield the bis(thiocarboxylate) product.
  2. Biological Synthesis: A notable method involves the use of Pseudomonas stutzeri, which produces pyridine-2,6-bis(thiocarboxylic acid) as part of its metabolic processes. This method showcases the potential for biotechnological applications in compound synthesis .

Technical Details

The chemical synthesis typically requires controlled temperature and pH conditions to ensure high yields. Reaction times can vary significantly based on the method employed, ranging from several hours to days.

Molecular Structure Analysis

Structure

Pyridine-2,6-bis(thiocarboxylate) features a pyridine ring substituted with two thiocarboxylate groups at the 2 and 6 positions. The molecular formula is C8H8N2O4S2, indicating the presence of two sulfur atoms and two oxygen atoms associated with the carboxylate groups.

Data

  • Molecular Weight: Approximately 232.29 g/mol
  • Structural Representation: The structural formula can be represented as follows:
C5H4N(C(=O)S)2\text{C}_5\text{H}_4\text{N}(\text{C}(=O)\text{S})_2

This representation highlights the connectivity of the sulfur and carboxylate groups to the pyridine ring.

Chemical Reactions Analysis

Reactions

Pyridine-2,6-bis(thiocarboxylate) can participate in various chemical reactions:

  1. Metal Complexation: The thiocarboxylate groups can coordinate with metal ions, forming stable metal complexes that are useful in catalysis and materials science.
  2. Redox Reactions: The compound may undergo redox reactions where it acts as a reducing agent due to the presence of sulfur atoms.

Technical Details

The reactivity of pyridine-2,6-bis(thiocarboxylate) can be influenced by factors such as pH, temperature, and the presence of other reactants or catalysts.

Mechanism of Action

Process

The mechanism by which pyridine-2,6-bis(thiocarboxylate) exerts its effects involves its ability to form complexes with transition metals. This coordination enhances the stability and solubility of metal ions in solution, facilitating various catalytic processes.

Data

Studies have demonstrated that metal complexes formed with pyridine-2,6-bis(thiocarboxylate) exhibit unique electronic properties that can be leveraged for specific applications in organic synthesis and materials development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as water and alcohols due to its carboxylate functional groups.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the sulfur atoms in the thiocarboxylate groups.

Relevant analyses using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into its structural characteristics and confirm its identity .

Applications

Scientific Uses

Pyridine-2,6-bis(thiocarboxylate) has several noteworthy applications:

  1. Coordination Chemistry: Used as a ligand in metal complexation studies.
  2. Catalysis: Its metal complexes are investigated for catalytic activity in various organic reactions.
  3. Bioremediation: Explored for its role in detoxifying heavy metals through microbial processes .
Biosynthesis and Genetic Regulation of PDTC in Pseudomonas spp.

Gene Clusters and Operon Architecture Associated with PDTC Production

The biosynthesis of pyridine-2,6-bis(thiocarboxylic acid) (PDTC) in Pseudomonas stutzeri strain KC is governed by the pdt gene cluster, located within a non-essential, spontaneously deletable 170 kb chromosomal region. This locus was identified through comparative genomic analysis of wild-type KC and a spontaneous mutant (CTN1) that lost both PDTC production and carbon tetrachloride transformation capabilities. Cosmids containing this region (e.g., pT31) restored PDTC biosynthesis when introduced into CTN1 or heterologous Pseudomonas hosts, confirming the cluster's sufficiency for PDTC synthesis [1] [4].

The pdt cluster spans approximately 25.7 kb and encodes multiple enzymatic and transport functions. Key components include:

  • Sulfur transferases (PdtF, PdtG): Homologs involved in thiocarboxylate formation
  • Acyladenyltransferase (PdtH): Activates carboxylic acid precursors via adenylation
  • Dehydratase/oxidoreductase (PdtI, PdtJ): Putative modifying enzymes
  • Membrane transporters (PdtK, PdtE): Outer membrane receptor and inner membrane permease for Fe(III):PDTC uptake
  • Regulatory proteins (PdtC): AraC-family transcriptional activator
  • Methyltransferase (PdtP): Functionally ambiguous but impacts PDTC yield

Table 1: Core Genes in the PDTC Biosynthetic Cluster of P. stutzeri KC

GenePredicted FunctionEssential for PDTC?Localization
pdtFSulfur transferase homologYesCytoplasmic
pdtGSulfur transferase homologYesCytoplasmic
pdtHAcyladenyltransferaseYesCytoplasmic
pdtIDehydratase/oxidoreductaseYesCytoplasmic
pdtJDehydratase/oxidoreductaseYesCytoplasmic
pdtKOuter membrane transporterNo (required for utilization)Outer membrane
pdtEInner membrane permeaseNo (required for utilization)Inner membrane
pdtCTranscriptional activatorYes (regulatory)Cytoplasmic
pdtPO-methyltransferasePartial (enhances yield)Cytoplasmic

Transposon mutagenesis confirmed that disruptions in pdtFGHIJ abolish PDTC production, while mutations in pdtK or pdtE disrupt iron acquisition from Fe(III):PDTC without blocking biosynthesis. The cluster is absent in most other P. stutzeri genomovars, indicating strain-specific distribution [1] [8].

Transcriptional Regulation by AraC/XylS Family Activators

The AraC/XylS-family transcriptional activator PdtC serves as the master regulator of PDTC biosynthesis. Located divergently from the core pdt operons, PdtC is essential for activating transcription of the biosynthetic genes. Key regulatory mechanisms include:

  • Promoter Specificity: PdtC binds the promoter region upstream of pdtF (PpdtF), initiating transcription of the downstream biosynthetic operon (pdtFGHIJ). Quantitative RT-PCR and reporter fusions demonstrated 5–10-fold induction of PpdtF in the presence of functional PdtC [4] [8].
  • Autoregulation: The pdtC promoter (PpdtC) exhibits siderophore-dependent negative feedback. Reporter fusions show decreased pdtC transcription under iron-replete conditions or when PDTC is present, analogous to other AraC-type siderophore regulators [4].
  • Heterologous Reconstitution: In Pseudomonas putida KT2440 (lacking native pdt genes), co-expression of pdtC and exogenous PDTC sufficed to activate PpdtF, proving that no other PDTC utilization genes are required for signaling. This confirms PdtC directly senses PDTC or its metal complexes [4].
  • Independence from Transport: Mutations in pdtK or pdtE (encoding PDTC transporters) do not impair PDTC-dependent transcriptional activation. This indicates signaling occurs extracellularly or at the membrane level without requiring internalization [8].

Iron-Limitation Induction vs. Zinc-Mediated Repression Mechanisms

PDTC biosynthesis is tightly coupled to cellular metal homeostasis, responding to both iron availability and zinc excess:

  • Iron Limitation as Primary Inducer:
  • PDTC production is strictly iron-regulated, peaking during late exponential growth under iron starvation.
  • The Fur (Ferric uptake regulator) protein likely represses pdt transcription under iron-replete conditions, though direct binding evidence is pending.
  • Physiological studies confirm PDTC enhances iron uptake efficiency by ~20% in P. stutzeri KC and P. putida DSM301 [3] [4] [8].

  • Zinc-Mediated Repression:

  • High zinc concentrations (>100 µM) suppress PDTC synthesis even under iron limitation.
  • This repression may occur via zinc-sensing metalloregulators (e.g., Zur) competing with iron-dependent regulators or directly inhibiting enzymatic steps in PDTC biosynthesis.
  • Optimal PDTC production occurs at pH 8.0 and 25°C, conditions where zinc solubility and potential interference are minimized [7].

Table 2: Metal Regulation of PDTC Biosynthesis

Regulator/MetalEffect on PDTCMechanismGrowth Conditions
Iron limitationInductionFur derepression; PdtC activationLow Fe3+ (<1 µM), aerobic
Iron sufficiencyRepressionFur-mediated repressionHigh Fe3+ (>10 µM)
Zinc excessRepressionPutative Zur-mediated repression; enzymatic inhibitionZn2+ >100 µM, pH <7
CopperMetabolic modulatorForms redox-active Cu:PDTC complexVaries by strain

Evolutionary Conservation of PDTC Biosynthetic Pathways in Pseudomonas

The pdt cluster exhibits a discontinuous distribution within Pseudomonas, suggesting horizontal gene transfer (HGT) rather than vertical inheritance:

  • Limited Strain Distribution: The 25.7 kb pdt locus is unique to P. stutzeri KC among tested strains (including three other P. stutzeri genomovars). P. putida DSM 3601 possesses a similar cluster, but most pseudomonads lack it [1] [4].
  • MoeZ as an Evolutionary Marker:
  • The sulfur-activating enzyme MoeZ (encoded by pdtF) shares 57% amino acid identity with its Mycobacterium tuberculosis homolog.
  • A 521-bp region of Ps-moeZ shows 80% nucleic acid identity with M. tuberculosis moeZ, far exceeding homology to other pseudomonad sequences.
  • Phylogenetic analysis places P. stutzeri MoeZ closer to homologs from Mycobacterium, Streptomyces, and cyanobacteria than to proteobacterial sequences, implicating lateral gene transfer from Actinobacteria or Cyanobacteria [2] [7].
  • Functional Conservation: Despite HGT, the core PDTC biosynthesis machinery functions identically in heterologous Pseudomonas hosts. Cosmids carrying the pdt cluster enable PDTC production in non-producing strains (e.g., P. putida KT2440), confirming the pathway’s portability [1] [4].
  • Selective Advantages: PDTC’s dual roles as a siderophore and metalloid detoxifier (e.g., reducing Se/Te oxyanions) likely drove its retention. Wild-type P. stutzeri KC exhibits higher tolerance to selenite/tellurite than a pdtc- mutant, supporting an adaptive role beyond iron acquisition [6].

Table 3: Evolutionary Relationships of PDTC Pathway Components

Gene/ProteinClosest HomologsIdentityProposed Origin
MoeZ (PdtF)Mycobacterium tuberculosis MoeZ57% (amino acid)Actinobacteria
Nostoc sp. MoeZ52% (amino acid)Cyanobacteria
Pseudomonas aeruginosa MoeB<30% (amino acid)Proteobacteria
PdtCPseudomonas aeruginosa AraC regulators40–45% (amino acid)Proteobacteria
PdtHActinobacterial adenylating enzymes48% (amino acid)Actinobacteria

Concluding Remarks

The biosynthesis and regulation of PDTC in Pseudomonas involve a specialized, horizontally acquired gene cluster under tight transcriptional control by metal availability. The AraC-type regulator PdtC activates biosynthetic genes in response to iron limitation, while zinc excess and iron sufficiency repress the pathway. The mosaic nature of the pdt cluster—combining proteobacterial regulatory elements with actinobacterial sulfur-mobilizing enzymes—exemplifies how environmental bacteria evolve novel metabolic pathways through horizontal gene transfer. Future studies clarifying the biochemical steps in PDTC assembly and the structural basis of PdtC-effector binding will deepen our understanding of this multifunctional metabolite.

Properties

Product Name

Pyridine-2,6-bis(thiocarboxylate)

IUPAC Name

pyridine-2,6-dicarbothioate

Molecular Formula

C7H3NO2S2-2

Molecular Weight

197.2 g/mol

InChI

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12)/p-2

InChI Key

SSRIAMRLMUFTNV-UHFFFAOYSA-L

Synonyms

pyridine-2,6-bis(thiocarboxylate)
pyridine-2,6-bis(thiocarboxylic acid)

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[S-])C(=O)[S-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.